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Compound of Interest

Compound Name: 4-Heptylbenzoic acid

Cat. No.: B1345977

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
Heptylbenzoic acid (CAS No: 38350-87-7), a molecule of interest in various fields of chemical
and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for
ease of comparison and analysis. Detailed experimental protocols for each spectroscopic
technique are also provided.

Chemical Structure and Properties

4-Heptylbenzoic acid is an organic compound with the molecular formula C14H2002 and a
molecular weight of approximately 220.31 g/mol .[1][2] Its structure consists of a benzoic acid
moiety substituted with a heptyl group at the para-position of the benzene ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-Heptylbenzoic acid.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
12.0 (approx.) brs 1H -COOH
79-8.1 d 2H Ar-H (ortho to -COQOH)
72-74 d 2H Ar-H (ortho to heptyl)
2.6-2.8 t 2H Ar-CHz-
15-1.7 m 2H -CH2- (B to Ar)
1.2-1.4 m 8H -(CH2)4-
0.8-1.0 t 3H -CHs

Predicted data based on typical values for similar structures. Actual experimental data may

vary.

Table 2: *C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

172.0 (approx.)

-COOH

148.0 (approx.)

Ar-C (para to -COOH)

130.0 (approx.)

Ar-CH (ortho to -COOH)

129.0 (approx.)

Ar-C (ipso to -COOH)

128.5 (approx.)

Ar-CH (ortho to heptyl)

36.0 (approx.) Ar-CHz-
31.8 (approx.) -CHz-
31.5 (approx.) -CHa2-
29.2 (approx.) -CHz-
29.1 (approx.) -CHz-
22.6 (approx.) -CHz-
14.1 (approx.) -CHs

Predicted data based on typical values for similar structures. Actual experimental data may

vary.

Wavenumber (cm~12)

Functional Group Assignment

2500-3300

O-H stretch (Carboxylic acid)

2955, 2925, 2855

C-H stretch (Aliphatic)

1680-1710 C=0 stretch (Carboxylic acid)
1610, 1580 C=C stretch (Aromatic)
1420-1470 C-H bend (Aliphatic)

1280-1320 C-O stretch (Carboxylic acid)

920 O-H bend (Carboxylic acid dimer)
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ble 4: : El ization)

m/z Relative Intensity (%) Proposed Fragment
220 35 M]*

203 15 [M - OHJ*

177 10 [M - C3H7]*

149 20 [M - CsHu1]*

135 100 [M - CeHi3]* (Base Peak)
121 30 [C7H502]*

01 25 [C7H7]*

43 40 [C3H7]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for 4-Heptylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-Heptylbenzoic acid is prepared by dissolving 5-10 mg of the compound in
approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCls) or Dimethyl
sulfoxide-de (DMSO-ds), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube. Both *H and 13C NMR spectra
are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid 4-Heptylbenzoic acid is typically obtained using the KBr pellet
method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with
approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
pressed under high pressure in a die to form a transparent pellet. The spectrum is recorded
against a background of a pure KBr pellet.
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Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (El)
source. A small amount of the sample is introduced into the instrument, typically via a direct
insertion probe or after separation by gas chromatography. The molecules are bombarded with
a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting
ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Signaling Pathways

The spectroscopic data presented provides a comprehensive fingerprint of 4-Heptylbenzoic
acid, allowing for its unambiguous identification and characterization. The workflow for such a

spectroscopic analysis is outlined below.

General Spectroscopic Analysis Workflow

Sample Preparation

4-Heptylbenzoic Acid

Spectroscopic Analysis

DatalInterpretation

Structural Elucidation

>{ Purity Assessment E
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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